8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[34]octane is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane typically involves multiple steps. One common approach starts with the preparation of 3,5-bis(trifluoromethyl)benzylamine, which is then reacted with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)benzylamine: A precursor in the synthesis of the spirocyclic compound.
Trifluoromethyl-substituted pyrazoles: Compounds with similar functional groups, used in medicinal chemistry.
Uniqueness
8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO2/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)6-21-1-2-23-12(21)7-22-8-12/h3-5H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPXBFXTMWXRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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